molecular formula C15H28N2O2 B5594071 ethyl 3-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]-2-butenoate

ethyl 3-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]-2-butenoate

Cat. No. B5594071
M. Wt: 268.39 g/mol
InChI Key: TYIHVGIUNRELAO-DHZHZOJOSA-N
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Description

Synthesis Analysis

The synthesis of related compounds demonstrates various chemical strategies. For instance, ethyl 2-methyl-2,3-butadienoate undergoes [4 + 2] annulation with N-tosylimines, showcasing a method that might be adaptable for the synthesis of ethyl 3-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]-2-butenoate derivatives. This reaction proceeds with complete regioselectivity and excellent yields, indicative of the sophisticated approaches available for constructing complex piperidinyl compounds (Zhu, Lan, & Kwon, 2003).

Molecular Structure Analysis

The molecular structure of related piperidinyl compounds has been elucidated through crystallographic studies. These studies reveal the spatial arrangement of atoms and the conformational details, critical for understanding the compound's reactivity and interactions. For example, differences in the conformation of phenoxycarbonyl and piperidine rings in such compounds influence their chemical behavior (Raghuvarman, Sivakumar, Thanikachalam, & Aravindhan, 2014).

Chemical Reactions and Properties

Ethyl 3-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]-2-butenoate likely partakes in reactions typical of esters and amines, such as hydrolysis, esterification, and amide formation. The specific chemical properties would depend on the functional groups present and the molecular structure. Research into similar compounds provides insights into potential reactivity and applications, emphasizing the importance of understanding both the electrophilic and nucleophilic sites within the molecule for targeted chemical synthesis (Matsui et al., 1986).

Mechanism of Action

The mechanism of action of related compounds such as Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate involves acting as a heat controller that can react with phenolic antioxidants incorporated in polymers .

Safety and Hazards

The safety and hazards of related compounds have been studied. For instance, the European Food Safety Authority concluded that the substance N,N’-Bis(2,2,6,6-tetramethyl-4-piperidinyl) isophthalamide is not a safety concern for the consumer if used as an additive in plastics and its migration does not exceed 5 mg/kg food .

properties

IUPAC Name

ethyl (E)-3-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]but-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O2/c1-7-19-13(18)8-11(2)16-12-9-14(3,4)17-15(5,6)10-12/h8,12,16-17H,7,9-10H2,1-6H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYIHVGIUNRELAO-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C)NC1CC(NC(C1)(C)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(\C)/NC1CC(NC(C1)(C)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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